Homoeriodictyol (+/-)-

Catalog No.
S780935
CAS No.
69097-98-9
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoeriodictyol (+/-)-

CAS Number

69097-98-9

Product Name

Homoeriodictyol (+/-)-

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3

InChI Key

FTODBIPDTXRIGS-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

Antioxidant Properties:

Homoeriodictyol exhibits antioxidant activity. Studies suggest it can scavenge free radicals, molecules that damage cells and contribute to various diseases [].

Neuroprotective Effects:

Research suggests homoeriodictyol might have neuroprotective properties. Studies on Alzheimer's disease models show it may improve memory function and inhibit the NLRP3 inflammasome, a protein complex linked to neuroinflammation [].

Bitter-Masking Agent:

Homoeriodictyol, particularly its sodium salt form, demonstrates potential as a bitter-masking agent. Studies have shown its effectiveness in reducing the bitterness of various compounds, including salicin, amarogentin, and quinine []. This property could be valuable in developing palatable medications and food products.

Homoeriodictyol is classified as a trihydroxyflavanone, characterized by its three hydroxyl groups located at positions 4', 5, and 7, along with a methoxy group at position 3' on the flavanone backbone. Its chemical formula is C16H14O6, and it is structurally related to other flavonoids such as eriodictyol and hesperetin . This compound is primarily found in various plants, including Eriodictyon californicum (commonly known as yerba santa) and barley leaves .

Homoeriodictyol can be synthesized through several biochemical pathways. One notable reaction involves the methylation of eriodictyol at the 3' position, facilitated by specific enzymes such as flavone 3'-O-methyltransferase. This transformation can occur in engineered microbial systems like Escherichia coli, where precursor feeding strategies have been optimized to enhance production yields .

Additionally, Homoeriodictyol can be produced from p-coumaric acid through a series of enzymatic reactions involving chalcone synthase and chalcone isomerase, leading to the formation of naringenin as an intermediate .

Homoeriodictyol exhibits a range of biological activities that make it a compound of interest in pharmacology and nutrition. Some of its notable effects include:

  • Antioxidant Properties: It protects cells from oxidative stress by activating the Nrf2 pathway .
  • Anti-inflammatory Effects: Studies have indicated that it can reduce inflammation markers in various biological systems.
  • Antibacterial and Anticancer Activities: Homoeriodictyol has shown potential in inhibiting bacterial growth and cancer cell proliferation .
  • Flavor Modulation: It acts as a taste enhancer in food applications by masking bitterness without imparting strong flavors .

The synthesis of Homoeriodictyol can be achieved through both natural extraction methods and synthetic approaches:

  • Natural Extraction: Obtained from plant sources like Eriodictyon californicum or barley.
  • Microbial Biosynthesis: Engineered strains of Escherichia coli or Yarrowia lipolytica can produce Homoeriodictyol from simple carbon sources like glycerol or ferulic acid .
  • Chemical Synthesis: Multi-step synthetic routes can also yield this compound, although they are generally less efficient than biotechnological methods.

Homoeriodictyol has several applications across various fields:

  • Nutraceuticals: Due to its health-promoting properties, it is included in dietary supplements.
  • Food Industry: Used as a flavor modifier to improve taste profiles without adding bitterness.
  • Pharmaceuticals: Explored for potential therapeutic uses in treating oxidative stress-related diseases and inflammation .

Homoeriodictyol shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Properties
EriodictyolHydroxyl groups at 3', 4', 5Antioxidant, anti-inflammatory
HesperetinHydroxyl groups at 3', 4', 5; methoxy at 7Antioxidant, anti-cancer
NaringeninHydroxyl groups at 3', 4', 5; no methoxyAntioxidant, anti-inflammatory
ApigeninHydroxyl groups at 3', 4', 5; no methoxyAntioxidant, anti-cancer

Homoeriodictyol's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds.

XLogP3

2.4

Wikipedia

Homoeriodictyol (+/-)-

Dates

Last modified: 08-15-2023

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